Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS 100911-10-2 properties
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate CAS 100911-10-2 properties
An In-Depth Technical Guide to Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core, a scaffold of significant interest in modern medicinal chemistry. The inherent structural rigidity and three-dimensionality of the pyrrolidine ring make it a valuable motif in the design of novel therapeutics, aiding in the "escape from flatland" design principle to improve pharmacological properties.[1] This guide provides a comprehensive technical overview of this compound, synthesizing available data on its physicochemical properties, proposing logical synthetic strategies based on related structures, and exploring its potential applications as a versatile building block in drug discovery and development. The document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds in their work.
The Strategic Importance of the Pyrrolidine Scaffold in Drug Design
Nitrogen heterocycles are foundational components of pharmaceuticals, with 59% of FDA-approved small-molecule drugs containing such a moiety.[1] Among five-membered nonaromatic nitrogen heterocycles, the pyrrolidine ring is the most frequently utilized core structure.[1] Its prevalence stems from its unique stereochemical and conformational properties.
Causality of Pyrrolidine's Utility:
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Conformational Restriction: The non-planar ring structure limits the conformational flexibility of a molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing binding affinity and potency.[1]
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Three-Dimensional Diversity: The stereochemistry of the pyrrolidine ring allows for diverse spatial orientations of its substituents. This three-dimensionality is crucial for optimizing interactions within the often complex and chiral binding pockets of proteins and enzymes.[2]
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"Escape from Flatland": Modern drug discovery emphasizes moving away from flat, aromatic structures towards molecules with a higher fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 count often correlates with improved solubility, metabolic stability, and clinical success rates. Pyrrolidine scaffolds are an excellent tool for increasing the Fsp3 character of a lead compound.[1]
Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate embodies these advantages and presents multiple functional handles for synthetic elaboration, making it a promising starting point for library synthesis and lead optimization campaigns.
Physicochemical and Spectroscopic Properties
While detailed experimental data for this specific compound is limited in publicly accessible literature, its fundamental properties can be established.
Table 1: Physicochemical Properties of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate
| Property | Value | Source |
| CAS Number | 100911-10-2 | N/A |
| Molecular Formula | C₈H₁₃NO₃ | [3] |
| Molecular Weight | 171.19 g/mol | [3] |
| Purity (Typical) | ≥98% | [3] |
Spectroscopic Characterization (Exemplar Analysis)
Specific spectroscopic data for the title compound is not available. However, an analysis of a closely related structure, (2S,3S,4R*)-Ethyl-1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate, provides a reliable framework for predicting the expected spectral features.[5]
Expert Interpretation: For Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate, one would anticipate:
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¹H NMR: Distinct signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), a singlet or doublet for the 2-methyl group, and a series of multiplets for the diastereotopic protons on the pyrrolidine ring. The protons adjacent to the ketone at C5 would likely be shifted downfield.
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¹³C NMR: Characteristic signals for the ester carbonyl (~170-173 ppm), the ketone carbonyl (>195 ppm), the carbons of the ethyl group (~62 ppm and ~14 ppm), the methyl group, and the carbons of the pyrrolidine ring.
Synthesis Strategies
A definitive, published synthetic route for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate was not identified. However, the synthesis of substituted pyrrolidines is well-documented, allowing for the design of a plausible synthetic workflow and the examination of a validated experimental protocol for a related analogue.
Proposed General Synthetic Workflow
A logical approach to the target compound could involve a multi-step sequence starting from readily available precursors, potentially involving a Dieckmann condensation or a Michael addition followed by cyclization. The diagram below outlines a conceptual pathway.
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molcore.com [molcore.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
